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Introduction

JB300 is a potent and selective, cell-permeable small molecule inhibitor of the histone
acetyltransferase (HAT) p300 (also known as KAT3B). The p300 protein is a critical
transcriptional co-activator that plays a central role in a multitude of cellular processes,
including cell growth, differentiation, and proliferation, through the acetylation of histone and
non-histone proteins.[1] Dysregulation of p300 activity has been implicated in the pathology of
various diseases, most notably in cancer, where it supports cancer cell survival and sustained
proliferation.[2][3] This makes p300 a compelling therapeutic target for anticancer drug
discovery.[2][3][4]

This application note provides a comprehensive overview of the use of JIB300 in high-
throughput screening (HTS) campaigns to identify and characterize novel p300 inhibitors. We
present detailed protocols for both biochemical and cell-based assays, along with
representative data and workflows for a typical HTS campaign.

Mechanism of Action of p300 and the Role of JB300

The p300 enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the e-amino
group of lysine residues on histone tails and other substrate proteins.[5][6] This acetylation
neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure, which
in turn facilitates gene transcription.[1][6] p300 is a large, multi-domain protein that acts as a
scaffold, interacting with numerous transcription factors to regulate gene expression.[1][7] Key
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signaling pathways influenced by p300 include those governing cell cycle progression, DNA
repair, and apoptosis.

JB300 is a competitive inhibitor that targets the active site of the p300 catalytic domain,
preventing the binding of its substrates and subsequent acetylation. By inhibiting p300, JB300
can modulate the expression of genes involved in cancer cell proliferation and survival, making
it a valuable tool for cancer research and a promising candidate for therapeutic development.

Signaling Pathway

The following diagram illustrates the central role of p300 in gene transcription and the inhibitory
effect of IB300.

Extracellular Signals Cell Membrane

Click to download full resolution via product page
Caption: p300 signaling pathway and point of inhibition by JB300.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel p300 inhibitors using JB300 as a reference compound
would follow the workflow depicted below.
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Caption: High-throughput screening workflow for p300 inhibitors.
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Quantitative Data

The inhibitory activity of IB300 was characterized in both biochemical and cell-based assays.

The data presented below are representative of a typical p300 inhibitor.

Assay Type

Description

Readout

JB300 ICso
(uM)

Reference
Compound
(L002) ICso0

(uM)

Biochemical

Assay

In vitro HAT
assay with
recombinant
p300 catalytic
domain, histone
H3 peptide, and
acetyl-CoA.[4]

Fluorescence/Lu

minescence

0.85

1.98[2]

Cell-Based
Assay

Cytotoxicity
assay in MDA-
MB-468 triple-
negative breast
cancer cells after

72h treatment.

Cell Viability
(MTT)

Target
Engagement

Assay

Measurement of
histone H3 lysine
27 acetylation
(H3K27ac) levels
in HEK293T cells

via Western Blot.

[8]

Chemiluminesce

nce

1.2

Not Reported

Experimental Protocols
Protocol 1: Biochemical p300 HAT Activity Assay
(Fluorometric)
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This assay quantifies the enzymatic activity of p300 by measuring the production of Coenzyme
A (CoA) as a byproduct of the acetyl-transfer reaction.

Materials:

Recombinant human p300 (catalytic domain)

o Histone H3 (1-21) peptide substrate

o Acetyl-CoA

» JB300 and other test compounds

o Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
o CoA detection reagent (e.g., Thiol-reactive fluorescent probe)

o 384-well, low-volume, black plates

o Plate reader with fluorescence detection capabilities

Procedure:

o Compound Plating: Prepare serial dilutions of IB300 and test compounds in DMSO. Using
an automated liquid handler, dispense 100 nL of each compound solution into the wells of a
384-well plate. Include wells with DMSO only (negative control) and a known p300 inhibitor
like LOO2 or C646 (positive control).

o Enzyme Preparation: Dilute the recombinant p300 enzyme to the desired concentration (e.g.,
2-5 nM) in cold Assay Bulffer.

» Substrate Mix Preparation: Prepare a 2X substrate mix containing Histone H3 peptide (e.qg.,
20 uM) and Acetyl-CoA (e.g., 10 uM) in Assay Bulffer.

e Enzyme Addition: Add 5 pL of the diluted p300 enzyme solution to each well of the
compound plate and incubate for 15 minutes at room temperature to allow for compound
binding.
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e Reaction Initiation: Add 5 pL of the 2X substrate mix to each well to start the reaction.
¢ Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

e Reaction Termination and Detection: Add 10 uL of the CoA detection reagent to each well.
This will stop the enzymatic reaction and initiate the development of the fluorescent signal.

» Signal Reading: Incubate the plate for 15 minutes at room temperature, protected from light.
Read the fluorescence intensity on a compatible plate reader (e.g., EX'Em = 390/460 nm).

o Data Analysis: Calculate the percent inhibition for each compound concentration relative to
the DMSO and positive controls. Plot the data and determine the 1Cso value using a non-
linear regression model.

Protocol 2: Cell-Based Histone Acetylation Assay
(Western Blot)

This protocol assesses the ability of IB300 to inhibit p300 activity within a cellular context by
measuring the levels of a specific histone acetylation mark, H3K27ac.[8]

Materials:

o HEK293T or a relevant cancer cell line (e.g., MDA-MB-468)
e Cell culture medium (e.g., DMEM with 10% FBS)

e JB300 and other test compounds

o RIPA Lysis Buffer with protease and phosphatase inhibitors
e Primary antibodies: anti-H3K27ac and anti-total Histone H3
e HRP-conjugated secondary antibody

o ECL Western Blotting Substrate

» Protein electrophoresis and blotting equipment
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Chemiluminescence imager

Procedure:

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at
the time of harvest. Allow cells to adhere overnight.

Compound Treatment: Treat the cells with varying concentrations of JB300 (e.g., 0.1, 0.5, 1,
5, 10 uM) for 24 hours. Include a DMSO-treated control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with 100 pL of
ice-cold RIPA buffer.

Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at
14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein
concentration using a BCA assay.

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli
sample buffer and boil at 95°C for 5 minutes.

SDS-PAGE and Western Blot: Load 20 g of protein per lane on an SDS-PAGE gel.
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against H3K27ac (e.g., 1:1000 dilution)
overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at
room temperature.

o Wash the membrane three times with TBST.
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» Detection: Apply the ECL substrate and visualize the protein bands using a
chemiluminescence imager.

» Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total
Histone H3 as a loading control.

» Data Analysis: Perform densitometric analysis of the H3K27ac bands and normalize them to
the corresponding total Histone H3 bands. Calculate the reduction in H3K27ac levels relative
to the DMSO control.

Conclusion

JB300 serves as a powerful tool for studying the biological functions of p300 and as a
reference compound in HTS campaigns for the discovery of novel p300 inhibitors. The
protocols outlined in this application note provide robust and reproducible methods for
screening and characterizing compounds targeting p300, facilitating the development of new
therapeutics for cancer and other diseases driven by p300 dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. EP300 - Wikipedia [en.wikipedia.org]

2. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput
screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

3. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput
screening are potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]

5. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to
Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

6. eurofinsdiscovery.com [eurofinsdiscovery.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15621501?utm_src=pdf-body
https://www.benchchem.com/product/b15621501?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/EP300
https://pmc.ncbi.nlm.nih.gov/articles/PMC3651759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3651759/
https://pubmed.ncbi.nlm.nih.gov/23625935/
https://pubmed.ncbi.nlm.nih.gov/23625935/
https://aacrjournals.org/mct/article/12/5/610/91544/Small-Molecule-Inhibitors-of-Acetyltransferase
https://pmc.ncbi.nlm.nih.gov/articles/PMC4037238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4037238/
https://www.eurofinsdiscovery.com/catalog/p300-human-histone-acetyltransferase-hat-enzymatic-leadhunter-assay-fr/3710
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 7. Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-
Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney - PMC
[pmc.ncbi.nlm.nih.gov]

e 8. p300/CBP cellular assay — openlabnotebooks.org [openlabnotebooks.org]

 To cite this document: BenchChem. [Application Note: JB300 in High-Throughput Screening
for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621501#jb300-in-high-throughput-screening-for-
drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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